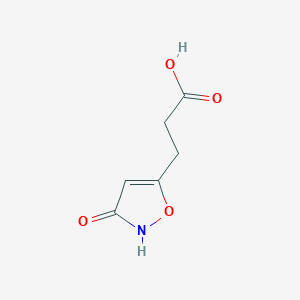

3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

Descripción

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, five-membered heterocycles are of particular importance. 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid belongs to the isoxazole (B147169) family, a class of five-membered heterocyclic compounds characterized by an oxygen and a nitrogen atom in adjacent positions within the ring. nih.govigi-global.com This arrangement confers unique physicochemical properties upon the isoxazole core, making it a valuable scaffold in the design of new molecules. bohrium.com The integration of heterocyclic rings like isoxazole into molecular structures can lead to improved efficacy, reduced toxicity, and better pharmacokinetic profiles in bioactive compounds. daneshyari.com

Overview of Isoxazole Core Derivatives in Academic Research

The isoxazole nucleus is a prominent feature in a multitude of synthetic compounds and has been the subject of extensive academic research for decades. nih.gov This interest is largely driven by the diverse and potent biological activities exhibited by its derivatives. rsc.org Isoxazole-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and neuroprotective properties. rsc.org

The versatility of the isoxazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov Numerous FDA-approved drugs and clinical candidates incorporate the isoxazole moiety, highlighting its significance in drug discovery. bohrium.comresearchgate.net Research has focused on strategies for synthesizing novel isoxazole derivatives and exploring their structure-activity relationships to develop more effective therapeutic agents. bohrium.comrsc.org The ability of the isoxazole ring to engage in multiple non-covalent interactions, such as hydrogen bonding and pi-pi stacking, makes it an attractive component in designing compounds that can effectively bind to biological targets like enzymes and receptors. daneshyari.com

Significance of Propionic Acid Moieties in Bioactive Chemical Entities

The propionic acid moiety is another structural feature of immense importance in medicinal chemistry. Derivatives of propionic acid, particularly aryl propionic acids, form a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). wisdomlib.orgorientjchem.org Well-known examples include ibuprofen (B1674241) and naproxen, which are widely used for their analgesic, anti-inflammatory, and antipyretic effects. humanjournals.comontosight.ai

The primary mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of pain, inflammation, and fever. orientjchem.orgontosight.ai The carboxylic acid group of the propionic acid moiety is often critical for this inhibitory activity. Beyond inflammation, propionic acid derivatives have been investigated for a broad range of other biological activities, including antibacterial, anticancer, and anticonvulsant effects, making this functional group a key pharmacophore in drug development. researchgate.net

Rationale for Dedicated Research on this compound

The rationale for investigating this compound stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new chemical entity with potentially enhanced or novel therapeutic properties.

This specific compound synergistically combines:

The Isoxazole Ring : A versatile heterocyclic core known for its broad spectrum of biological activities. nih.gov The 3-hydroxy substitution is of particular interest as it can exist in tautomeric equilibrium with its keto form (an isoxazolone), which can influence its binding properties and reactivity.

The Propionic Acid Moiety : A well-established pharmacophore responsible for the anti-inflammatory activity of many NSAIDs. orientjchem.orgontosight.ai

The combination of these two moieties in a single molecule suggests a high potential for biological activity. Research into this compound is driven by the hypothesis that it could act as a novel anti-inflammatory agent, an anticancer agent, or exhibit other therapeutic effects derived from its constituent parts. Furthermore, the hydroxyl and carboxylic acid groups provide reactive sites for further chemical modification, allowing for the synthesis of a library of related derivatives to explore structure-activity relationships and optimize for a specific biological target. A closely related compound, 3-(3-methoxy-isoxazol-5-yl) propionic acid, has been identified as a key building block for medicinal chemistry programs, underscoring the value of this molecular scaffold in the search for new drug candidates. acs.org

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 75989-19-4 scbt.commatrixscientific.com |

| Molecular Formula | C₆H₇NO₄ scbt.commatrixscientific.com |

| Molecular Weight | 157.12 g/mol scbt.com |

| MDL Number | MFCD07186473 matrixscientific.comhuatengsci.com |

Table 2: Constituent Pharmacophore Significance

| Pharmacophore | Class | Associated Biological Activities | Key Examples |

| Isoxazole | 5-Membered Heterocycle | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Anticonvulsant nih.govrsc.org | Leflunomide, Valdecoxib, Cloxacillin researchgate.net |

| Propionic Acid | Carboxylic Acid | Anti-inflammatory, Analgesic, Antipyretic, Antibacterial orientjchem.orgontosight.airesearchgate.net | Ibuprofen, Naproxen, Ketoprofen humanjournals.comontosight.ai |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-5-3-4(11-7-5)1-2-6(9)10/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDOVWCIEXGFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390306 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75989-19-4 | |

| Record name | 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxy-5-isoxazolyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies

Historical Synthetic Routes to Isoxazole-Propionic Acid Scaffolds

The foundational methods for constructing the isoxazole (B147169) ring, a key component of the target molecule, have been well-established for decades. These traditional routes, while effective, often present challenges in terms of regioselectivity and byproduct formation.

Cyclization Reactions of Substituted β-Keto Esters with Hydroxylamine (B1172632)

A widely utilized and classical strategy for the synthesis of 3-hydroxyisoxazoles involves the cyclization of substituted β-keto esters with hydroxylamine. researchgate.net This condensation reaction is a direct approach to forming the isoxazole core. However, a significant drawback of this method is the potential for the formation of the isomeric 5-isoxazolone byproduct. acs.orgresearchgate.net The regioselectivity of the reaction, which dictates the position of the hydroxyl group on the isoxazole ring, is highly dependent on the reaction conditions. Factors such as pH and temperature must be meticulously controlled to favor the formation of the desired 3-hydroxyisoxazole isomer. researchgate.net For instance, conducting the reaction with the sodium salts of β-ketoesters at low temperatures, followed by quenching with a strong acid under heat, has been shown to predominantly yield the 3-hydroxyisoxazole. researchgate.net

1,3-Dipolar Cycloaddition Reactions (e.g., nitrile oxides to alkynes)

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a powerful and versatile method for the synthesis of isoxazoles. nih.govresearchgate.net This [3+2] cycloaddition reaction is a cornerstone of heterocyclic chemistry, providing a highly efficient means to construct the five-membered isoxazole ring. nih.gov In this reaction, the nitrile oxide, which is often generated in situ from an aldoxime precursor using an oxidizing agent, acts as the 1,3-dipole. mdpi.comchemtube3d.com This reactive intermediate then readily reacts with a dipolarophile, in this case, an alkyne, to yield the isoxazole product. researchgate.net The versatility of this method allows for the introduction of a wide variety of substituents on the isoxazole ring by choosing appropriately substituted nitrile oxide and alkyne starting materials. nih.gov Recent advancements in this area have focused on developing more environmentally friendly reaction conditions, such as the use of green solvents. nih.gov

Targeted Synthesis of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid and its Analogues

The specific synthesis of this compound and its derivatives has prompted the development of more refined and scalable synthetic strategies. These modern approaches aim to overcome the limitations of the historical methods and provide efficient access to these important compounds.

Route Scouting and Process Development for Scalable Manufacturing

The transition from a laboratory-scale synthesis to large-scale manufacturing requires a thorough evaluation of various synthetic pathways, a process known as route scouting. patheon.com This essential step in chemical development considers factors such as the cost of raw materials, reaction yields, scalability, safety, and environmental impact to identify the most efficient and economically viable route. spirochem.comcrystallizationsystems.com For the synthesis of a closely related analogue, 3-(3-methoxyisoxazol-5-yl) propanoic acid, a key building block for medicinal chemistry programs, extensive route scouting and process development activities have been undertaken. acs.orgacs.org These efforts focus on developing a safe and scalable manufacturing process, which often involves moving away from potentially hazardous reagents and reaction conditions that may be suitable for small-scale synthesis but are impractical for large-scale production. researchgate.netcreative-biolabs.com

Homologation Strategies (e.g., two-carbon homologation)

In the context of synthesizing this compound analogues, homologation strategies are employed to extend a carbon chain by a specific number of atoms. A two-carbon homologation has been successfully applied in the synthesis of 3-(3-methoxyisoxazol-5-yl) propanoic acid. acs.org This process began with methyl 3-hydroxy-5-isoxazolecarboxylate, which was subjected to a sequence of reactions including ester reduction, chlorination, and subsequent nucleophilic substitution with triethylmethanetricarboxylate. acs.org This sequence effectively adds a two-carbon unit to the molecule, which is then further manipulated to yield the desired propionic acid side chain. acs.org

Novel Cyclization Approaches to 3-Isoxazolols (e.g., N,O-DiBoc beta-keto hydroxamic acids)

To address the issue of byproduct formation in the classical synthesis of 3-isoxazolols, novel cyclization methods have been developed. One such innovative approach involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids. organic-chemistry.orgnih.gov This method offers a significant advantage over the traditional β-keto ester and hydroxylamine reaction by completely avoiding the formation of the undesired 5-isoxazolone byproduct. acs.orgresearchgate.net The synthesis begins with the conversion of carboxylic acid derivatives into acyl Meldrum's acids, which are then reacted with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form the N,O-diBoc-protected β-keto hydroxamic acids. organic-chemistry.orgnih.gov The subsequent cyclization of these intermediates, mediated by hydrochloric acid, cleanly yields the 5-substituted 3-isoxazolols. organic-chemistry.orgnih.gov This versatile and high-yielding procedure represents a substantial improvement in the synthesis of this important class of compounds. organic-chemistry.org

| Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Cyclization of β-Keto Esters | Substituted β-keto esters, Hydroxylamine | Traditional condensation reaction | Direct approach to the isoxazole core | Formation of 5-isoxazolone byproduct, requires careful control of pH and temperature |

| 1,3-Dipolar Cycloaddition | Aldoximes (for in situ nitrile oxide generation), Alkynes | [3+2] cycloaddition | High efficiency, versatility in introducing substituents | Requires handling of potentially unstable nitrile oxide intermediates |

| Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids | Carboxylic acid derivatives, N,O-bis(tert-butoxycarbonyl)hydroxylamine | Novel cyclization approach | Avoids formation of 5-isoxazolone byproduct, high yields | Multi-step procedure to generate the key intermediate |

Oxidative Degradation of Side Chains in Related 3-(3-Haloisoxazol-5-yl)propionic Acids

Stereoselective Synthesis of Chiral Analogues within the Isoxazole-Propionic Acid Class

The synthesis of chiral analogues within the isoxazole-propionic acid class is a significant area of research, primarily driven by the desire to create novel, nonproteinogenic amino acids for applications in medicinal chemistry and drug discovery. nih.gov These chiral building blocks are valuable for constructing conformationally restricted peptidomimetics, where the isoxazole ring acts as a rigid substitute for a peptide bond.

A key strategy involves the [3+2] cycloaddition reaction between in situ generated nitrile oxides and functionalized alkynes or enamines. This method allows for the construction of the core isoxazole ring with predetermined stereocenters on the side chains. The development of practical, metal-free, multigram syntheses has made these valuable building blocks more accessible. rsc.org The resulting isoxazole-containing amino acids can then be incorporated into larger peptide structures.

Asymmetric Synthetic Approaches to Related Isoxazole Amino Acid Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure isoxazole amino acid derivatives, which are essential for studying biological activity and developing selective therapeutics. nih.gov Chiral α,α-disubstituted unnatural amino acids that incorporate an isoxazole moiety are of particular interest as they can stabilize the bioactive conformation of peptides. rsc.org

One prominent and efficient method is the organocatalytic asymmetric synthesis of quaternary α-isoxazole–α-alkynyl amino acid derivatives. This approach utilizes a chiral phosphoric acid to catalyze the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. This reaction proceeds with high yields and excellent enantioselectivities, providing a direct route to complex chiral amino acid derivatives. rsc.org The success of this method relies on the hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral catalyst, which effectively controls the stereochemical outcome of the addition. rsc.org

Another strategy involves starting with N-Boc-protected cyclic amino acids. These are converted into β-keto esters, which then react with N,N-dimethylformamide dimethylacetal to form β-enamino ketoesters. Subsequent cyclization with hydroxylamine hydrochloride yields the desired chiral isoxazole derivatives. nih.gov This pathway provides a versatile route to various novel heterocyclic amino acid-like building blocks. nih.gov

Below is a table summarizing an example of an asymmetric synthetic reaction.

| Reactants | Catalyst | Product | Yield | Enantioselectivity (ee) | Ref |

| 5-amino-isoxazoles and β,γ-alkynyl-α-ketimino esters | Chiral Phosphoric Acid | Quaternary α-isoxazole–α-alkynyl amino acid derivatives | Up to 99% | Up to 97% | rsc.org |

Protecting Group Strategies and Optimization in Isoxazole Chemistry

The synthesis of complex molecules containing the isoxazole ring often requires the use of protecting groups to mask reactive functionalities and ensure specific reaction outcomes. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal.

In the synthesis of isoxazole amino acid derivatives, the tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the amino functionality. nih.govrsc.org The Boc group is stable under a range of conditions but can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid, often with high efficiency. rsc.org

For the isoxazole ring itself, direct functionalization can be challenging due to the reactivity of the C-H bonds. A key strategy involves the use of a protecting group at a specific position to direct metallation to other sites. For instance, the C-2 position of oxazoles (a related heterocycle) can be protected with a triisopropylsilyl (TIPS) group. This silyl (B83357) protection allows for regioselective metallation and functionalization at the C-4 and C-5 positions. The TIPS group can then be easily removed under mild acidic conditions to regenerate the C-2 unsubstituted isoxazole. acs.org This strategy represents a significant advancement in the controlled synthesis of substituted isoxazoles. acs.org

The table below outlines common protecting groups used in isoxazole chemistry.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Ref |

| Amino Group | tert-butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | rsc.org |

| Oxazole C-2 | Triisopropylsilyl | TIPS | Mild Acid | acs.org |

Spectroscopic and Chromatographic Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (C₆H₇NO₄) can be unequivocally determined using a combination of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are foundational.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The methylene (B1212753) protons (-CH₂-CH₂-) of the propionic acid side chain would likely appear as two triplets due to spin-spin coupling with each other. The single proton on the isoxazole (B147169) ring would present as a singlet. The chemical shifts of these protons are influenced by their local electronic environment.

¹³C NMR: The carbon NMR spectrum would reveal six distinct carbon signals, corresponding to the six carbon atoms in the molecule. This includes the carbonyl carbon of the carboxylic acid, the two carbons of the ethyl chain, and the three carbons of the isoxazole ring.

Further structural confirmation can be achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which identifies coupled protons, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded carbon and hydrogen atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments can elucidate long-range C-H couplings, helping to piece together the complete molecular structure. While specific experimental data for this compound is not widely published, the expected spectral patterns can be predicted based on the known structure.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular weight of approximately 157.12 g/mol , high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental formula (C₆H₇NO₄).

Different ionization techniques can be employed. Electrospray ionization (ESI) is a soft ionization method that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 158.0448 or a deprotonated molecule [M-H]⁻ at m/z 156.0302 in the mass spectrum. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural insights by showing the loss of specific functional groups, such as the carboxylic acid group.

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 158.04478 |

| [M+Na]⁺ | 180.02672 |

| [M-H]⁻ | 156.03022 |

| [M+NH₄]⁺ | 175.07132 |

| [M+K]⁺ | 196.00066 |

Chromatographic Purity Assessment and Isolation Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its isolation from reaction mixtures. When coupled with a UV or Diode Array Detector (DAD), HPLC provides both qualitative and quantitative information.

A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with an acid modifier like formic acid or trifluoroacetic acid). The compound would elute at a characteristic retention time under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A DAD can provide the UV spectrum of the eluting peak, which can be used for peak identification and to assess peak purity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for analysis. If such a crystal is grown, X-ray diffraction analysis would reveal:

Molecular Conformation: The exact spatial orientation of the propionic acid side chain relative to the hydroxy-isoxazole ring.

Tautomeric Form: It would confirm the presence of the 3-hydroxyisoxazole tautomer in the solid state.

Intermolecular Interactions: It would provide a detailed map of hydrogen bonding (e.g., between the hydroxyl and carboxylic acid groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

While no specific crystal structure data for this compound is currently deposited in public crystallographic databases, studies on related isoxazole derivatives have demonstrated the utility of this technique in confirming their molecular structures and understanding their solid-state behavior. The insights gained from such an analysis would be invaluable for understanding the compound's physical properties and for computational modeling studies.

Preclinical Biological Investigations

Exploration of Receptor Binding Profiles in Vitro

While direct receptor binding data for 3-(3-hydroxy-isoxazol-5-yl)-propionic acid are not extensively documented in publicly available literature, its binding profile can be inferred from its strong structural analogy to a class of well-studied neuroexcitatory amino acids. The core structure, featuring a 3-hydroxy-isoxazole ring linked to a propionic acid moiety, is a classic pharmacophore for ligands of ionotropic glutamate (B1630785) receptors (iGluRs).

Specifically, this compound is a structural analog of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the namesake agonist for the AMPA receptor subtype. wikipedia.org The primary difference is the position and substitution on the isoxazole (B147169) ring and the absence of an alpha-amino group on the propionic acid chain. Due to this similarity, this compound is predicted to interact with iGluR subtypes, including AMPA and kainate receptors. wikipedia.orgnih.govresearchgate.net

Investigations into related isoxazole propionic acid derivatives have confirmed their affinity for these receptors. For instance, compounds with this scaffold have been characterized as potent and selective agonists at the GluR5 kainate receptor subtype. nih.gov The standard method for determining such binding affinities involves in vitro radioligand binding assays. These assays use membranes prepared from brain tissue or cell lines expressing specific recombinant receptor subtypes and measure the displacement of a radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate) by the test compound.

Table 1: Receptor Binding Targets of Structurally Related Isoxazole Analogs

| Analog Compound | Primary Receptor Target(s) | Receptor Superfamily |

|---|---|---|

| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | AMPA Receptors (GluA1-4) | Ionotropic Glutamate Receptor |

| (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid | Kainate Receptor (GluR5/GluK1) | Ionotropic Glutamate Receptor |

| (S)-2-Amino-3-(3-hydroxy-5-tert-butyl-4-isoxazolyl)propionic acid (ATPA) | Kainate Receptor (GluR5/GluK1) | Ionotropic Glutamate Receptor |

Functional Assays in Cellular and Tissue Models

The functional consequences of receptor binding by this compound and its analogs are typically evaluated using a suite of electrophysiological and cellular assays. Based on its structural class, the compound is expected to act as an agonist or modulator at iGluRs, causing receptor channel opening and subsequent ion influx. wikipedia.org

Electrophysiological Studies: The gold standard for characterizing the functional activity of iGluR ligands is two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes expressing cloned, specific receptor subtypes. This technique allows for a precise determination of agonist efficacy and potency. Another common method is whole-cell patch-clamp recording from cultured neurons or cell lines (e.g., HEK293 cells) transfected with receptor subunits. mdpi.comresearchgate.net Such studies on related isoxazole-carboxamide derivatives have demonstrated their ability to potently inhibit AMPA receptor activity and alter the biophysical properties of the receptor, such as the rates of deactivation and desensitization. mdpi.comresearchgate.net

Calcium Influx Assays: Activation of certain iGluR subtypes, particularly those lacking the GluA2 subunit, results in a significant influx of calcium (Ca²⁺). nih.gov This can be measured in cellular models using calcium-sensitive fluorescent dyes. Functional characterization of related compounds has utilized calcium imaging assays to confirm agonist-induced activation of cloned iGluRs. nih.gov An increase in intracellular fluorescence upon application of the compound provides a direct measure of its functional activity at Ca²⁺-permeable receptors. nih.gov

Table 2: Common Functional Assays for Isoxazole-based iGluR Ligands

| Assay Type | Model System | Key Parameters Measured |

|---|---|---|

| Two-Electrode Voltage-Clamp (TEVC) | Xenopus oocytes expressing cloned receptors | Agonist potency (EC₅₀), efficacy (Iₘₐₓ), ion selectivity |

| Whole-Cell Patch-Clamp | Cultured neurons, transfected HEK293 cells | Postsynaptic currents (EPSCs), channel kinetics (deactivation, desensitization) |

| Calcium Imaging | Cultured neurons, transfected cell lines | Changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) |

Assessment in Preclinical Disease Models

The isoxazole scaffold is a recurring motif in compounds investigated for a range of central nervous system disorders. The known properties of this chemical class provide a basis for assessing the potential therapeutic applications of this compound.

Neuroprotection: The role of the isoxazole scaffold in neuroprotection is complex. On one hand, AMPA receptor agonists are widely used in preclinical models to induce excitotoxic neuronal injury, thereby simulating aspects of ischemic stroke or neurodegenerative diseases. jpccr.eu On the other hand, modulating AMPA receptor activity is a key therapeutic strategy. Isoxazole derivatives that act as AMPA receptor modulators are being explored to prevent excitotoxicity and central sensitization. mdpi.com

Anti-inflammatory Effects: A growing body of evidence supports the anti-inflammatory potential of isoxazole derivatives. mdpi.comontosight.ai Various compounds incorporating the isoxazole ring have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This activity is relevant for neuroinflammatory conditions that accompany many CNS disorders. The anti-inflammatory properties may be mediated through various pathways, independent of iGluR activity. nih.gov

Antiepileptic Activity: The isoxazole scaffold is present in several compounds with demonstrated antiepileptic or anticonvulsant properties. abap.co.in Numerous novel isoxazole derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in rodents. abap.co.inpharmahealthsciences.net In many cases, these compounds have shown significant anticonvulsant activity compared to standard drugs, suggesting that the isoxazole ring is a promising scaffold for the development of new antiepileptic agents. pharmahealthsciences.net

Table 3: Preclinical Disease Models and a summary of the known properties of the Isoxazole Scaffold

| Therapeutic Area | Preclinical Model | Observed Properties of Isoxazole Scaffold |

|---|---|---|

| Neuroprotection | Ischemia/Excitotoxicity Models | Agonists induce excitotoxicity; modulators can be neuroprotective. mdpi.comjpccr.eu |

| Anti-inflammation | LPS-induced cytokine release, Carrageenan-induced edema | Inhibition of pro-inflammatory mediators (TNF-α, IL-6). nih.gov |

| Epilepsy | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | Anticonvulsant effects; reduction in seizure severity and duration. abap.co.inpharmahealthsciences.net |

Evaluation of Modulatory Effects on Enzyme Activity and Other Biological Pathways

Beyond direct receptor agonism, molecules containing the isoxazole propionic acid framework have been shown to modulate other biological targets. While the primary expectation for this compound relates to iGluRs, the broader family of aryl propionic acid derivatives is known to interact with various enzymes and pathways. orientjchem.org

For example, the biological activity of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are aryl propionic acid derivatives, stems from the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. orientjchem.org While structurally distinct from classic NSAIDs, the propionic acid moiety suggests that screening against enzymes in the arachidonic acid cascade could be a relevant investigative path.

Furthermore, isoxazole derivatives have been explored for a wide array of biological activities, including the modulation of enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. nih.gov This indicates that the isoxazole scaffold is versatile and not limited to iGluR interactions. The specific biological pathways modulated by this compound would require empirical investigation through broad-based screening against a panel of common enzyme and non-iGluR receptor targets.

Mechanistic Studies of Biological Interactions

Identification and Validation of Molecular Targets for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid

The molecular targets of this compound have not been definitively identified in publicly available research. However, the isoxazole (B147169) scaffold is a prominent feature in a variety of biologically active compounds, suggesting a range of potential molecular targets.

A primary area of investigation for compounds containing an isoxazole ring, particularly those with an amino acid-like side chain, has been the ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. wikipedia.org These receptors are crucial for fast excitatory synaptic transmission in the central nervous system. wikipedia.org However, research on analogues suggests that the presence of an acidic hydroxyl group at the 3-position of the isoxazole ring may hinder interaction with AMPA receptor sites.

Beyond AMPA receptors, other potential molecular targets for isoxazole derivatives have been identified, including:

Cyclooxygenase (COX) Enzymes: Certain isoxazole-carboxamide derivatives have been shown to act as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation. nih.govnih.gov

Farnesoid X Receptor (FXR): Some novel isoxazole derivatives have demonstrated potent agonistic activity at FXR, a nuclear receptor involved in bile acid metabolism. nih.gov

Androgen Receptor: Isoxazolyl steroids have been found to modulate the androgen receptor, indicating a potential role in prostate cancer. nih.gov

Bacterial Enzymes: Substituted isoxazole derivatives have been investigated as inhibitors of bacterial serine acetyltransferase, suggesting a potential for antimicrobial applications. mdpi.com

Given the structural features of this compound, its molecular targets could lie within these or other protein families. Validation of any potential target would require extensive experimental investigation, including binding assays and functional studies.

Table 1: Potential Molecular Targets for Isoxazole-Containing Compounds

| Target Class | Specific Examples | Potential Effect of Ligand Binding |

| Ionotropic Glutamate Receptors | AMPA Receptors | Modulation of excitatory neurotransmission |

| Enzymes | COX-1, COX-2, Bacterial Serine Acetyltransferase | Inhibition of enzymatic activity |

| Nuclear Receptors | Farnesoid X Receptor (FXR), Androgen Receptor | Agonism or antagonism of receptor function |

Ligand-Target Interaction Analysis (e.g., characterization of binding modes and induced conformational changes)

While specific ligand-target interaction analysis for this compound is not available, molecular docking and crystallography studies of other isoxazole derivatives provide insights into their binding modes.

For isoxazole derivatives that act as positive allosteric modulators of AMPA receptors, crystallographic studies have revealed a binding site at the dimer interface of the ligand-binding domain. jneurosci.org The binding of these modulators is thought to stabilize the agonist-bound, activated state of the receptor, thereby slowing down the processes of deactivation and desensitization. jneurosci.org

In the case of isoxazole derivatives acting as FXR agonists, molecular docking studies suggest that the isoxazole ring can form a hydrogen bond with specific amino acid residues within the ligand-binding domain, such as histidine and tryptophan. nih.gov The carboxylic acid moiety often acts as an anchor, forming ionic interactions with residues like arginine. nih.gov These interactions collectively stabilize a receptor conformation that facilitates the recruitment of coactivator proteins. nih.gov

For isoxazole-carboxamide derivatives that inhibit COX enzymes, molecular docking studies indicate that the isoxazole ring can be pushed toward a secondary binding pocket within the enzyme's active site, leading to inhibitory interactions. nih.gov

The binding mode of this compound to its yet-to-be-identified target would likely involve a combination of hydrogen bonding, hydrophobic interactions, and potentially ionic interactions, dictated by the specific topology and chemical environment of the binding pocket.

Table 2: Examples of Ligand-Target Interactions for Isoxazole Derivatives

| Compound Class | Target | Key Interacting Residues (Example) | Type of Interaction |

| AMPA Receptor Modulators | AMPA Receptor | Not specified in detail | Allosteric binding at dimer interface |

| FXR Agonists | Farnesoid X Receptor | His447, Trp469, Arg331 | Hydrogen bonding, π-stacking, ionic interactions |

| COX Inhibitors | COX-2 | Not specified in detail | Interaction within primary and secondary binding pockets |

Elucidation of Intracellular Signaling Pathways Modulated by the Compound in Research Models

The intracellular signaling pathways modulated by a compound are a direct consequence of its interaction with its molecular target. Given the lack of a confirmed target for this compound, any discussion of modulated signaling pathways is speculative and based on the activities of related compounds.

Should this compound interact with AMPA receptors , it could potentially modulate downstream signaling pathways crucial for synaptic plasticity, such as the activation of CaMKII and protein kinase C. mdpi.com The trafficking of AMPA receptors, a key process in learning and memory, is regulated by a complex network of intracellular proteins and signaling cascades. nih.govnih.gov

If the compound targets FXR , its activation would lead to the transcription of genes involved in bile acid homeostasis and lipid metabolism.

Modulation of androgen receptor signaling by isoxazolyl steroids has been shown to decrease the protein level of the receptor and suppress its transcriptional activity in prostate cancer cell lines. nih.gov

Finally, some isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the inhibition of TNF-α-induced NF-κB signaling. nih.govmdpi.com

The elucidation of the specific intracellular signaling pathways modulated by this compound will necessitate the initial identification of its molecular target(s) and subsequent investigation of the downstream cellular responses in relevant research models.

Structure Activity Relationship Sar and Derivative Design

Systematic Modification of the Isoxazole (B147169) Ring (e.g., varying substituents at C3, C4, C5 positions)

The isoxazole ring is a critical component of the pharmacophore, and substitutions at its C3, C4, and C5 positions have profound effects on the compound's interaction with biological targets. nih.govrsc.org Research has demonstrated that these positions are pivotal for modulating affinity and efficacy, particularly at GABA receptors. nih.govnih.gov

C3 Position: The 3-hydroxy group is fundamental to the molecule's activity, acting as a bioisostere of a carboxylic acid. nih.gov Its acidic nature is crucial for mimicking the carboxylate of GABA and interacting with receptor sites. nih.gov Modifications at this position are generally detrimental to activity unless they maintain the acidic proton and planar geometry.

C4 Position: The C4 position has been a key target for introducing substituents to explore the steric and electronic requirements of the receptor binding pocket. nih.gov Introducing bulky groups at this position can dramatically alter the pharmacological profile. For instance, in analogues of the partial GABA(A) agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL), substituting the 4-position with large arylalkyl groups, such as diphenylalkyl or naphthylalkyl, converted the parent agonist into a potent GABA(A) antagonist. nih.gov This suggests the existence of a specific receptor cavity near the C4 position that can accommodate these bulky substituents, leading to an antagonistic effect. nih.gov

C5 Position: The C5 position connects the isoxazole ring to the propionic acid side chain. Modifications directly on the ring at this position or on the group attached to it can influence activity. For example, in related 3-isoxazolol derivatives, replacing the aminomethyl group at C5 with a carbamoyl (B1232498) group, in conjunction with 4-aryl substitution, resulted in compounds with significant antagonistic activity at insect GABA receptors. nih.gov

The table below summarizes the impact of substitutions on the isoxazole ring of related 3-isoxazolol compounds.

| Position | Substituent Type | Resulting Activity | Reference |

| C4 | Alkyl, Benzyl | Maintained or slightly altered GABA(A) receptor affinity | nih.gov |

| C4 | Diphenylalkyl, Naphthylalkyl | Dramatic increase in GABA(A) affinity and potent antagonist activity | nih.gov |

| C4 & C5 | 4-Aryl & 5-Carbamoyl | Competitive antagonists of insect GABA receptors | nih.gov |

Exploration of the Propionic Acid Side Chain Modifications and Homologation Effects

The propionic acid side chain is the component that mimics the backbone of the neurotransmitter GABA. Its length, flexibility, and substitution pattern are critical for correct orientation within the receptor binding site. orientjchem.orgresearchgate.net

Homologation Effects: Altering the length of the alkyl chain separating the acidic isoxazole ring from the basic amino group (in related GABA analogues) is a key strategy. The three-carbon spacer of the propionic acid moiety is often optimal for GABA receptor activity. Shortening or lengthening the chain (homologation) typically leads to a decrease in potency, as it alters the crucial distance between the acidic and basic pharmacophoric elements, preventing proper receptor binding.

Side Chain Substitution: Introducing substituents on the propionic acid chain can impact conformational flexibility and introduce new interactions with the receptor. For instance, studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives showed that hydrophobic substituents on the phenoxyl side chain at the C2 position resulted in excellent antibacterial activity. nih.gov While this is a different scaffold, it illustrates the principle that substitutions on the propanoic acid chain can be exploited to enhance biological activity. nih.gov SAR studies on general 3-arylpropionic acids have also involved introducing substituents to the propionic acid chain to improve properties like metabolic half-life. orientjchem.org

Bioisosteric Replacements of Key Functional Groups (e.g., isoxazolol bioisosteres of carboxylic acids)

Bioisosterism is a fundamental strategy in drug design, involving the replacement of a functional group with another that retains similar biological activity but may alter physicochemical properties. nih.govcambridgemedchemconsulting.com

The 3-hydroxyisoxazole group is a classic "non-classical" bioisostere of the carboxylic acid functional group. nih.govresearchgate.net This heterocycle is planar and has a pKa value of approximately 4-5, which is very similar to that of many carboxylic acids, allowing it to exist as an anion at physiological pH and mimic the carboxylate group of ligands like GABA. nih.gov This replacement is a hallmark of many potent GABA and glutamate (B1630785) receptor ligands, including muscimol. nih.govcambridgemedchemconsulting.com The 3-isoxazolol ring effectively mimics the carboxylic function of GABA, contributing to agonist activity. nih.gov

Conversely, the isomeric 5-hydroxyisoxazole (isoxazol-5-ol) ring shows greater electronic delocalization and generally results in compounds with antagonist properties at GABA receptors. nih.gov

Other bioisosteric replacements for the carboxylic acid moiety have been explored in related systems, providing a comparative context:

Tetrazoles: A commonly employed carboxylic acid isostere. researchgate.netresearchgate.net

Sulfonic and Phosphonic Acids: These non-planar, strongly acidic groups have been used, but often alter the pharmacological profile. For example, replacing the carboxylic acid in the GABA(B) agonist baclofen (B1667701) with a phosphonic acid group yielded an antagonist (phaclofen). nih.gov

The strategic use of bioisosteres allows for the fine-tuning of acidity, lipophilicity, metabolic stability, and membrane permeability, which are often challenging aspects of carboxylic acid-containing drugs. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole-Propionic Acid Derivatives

QSAR modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. mdpi.com For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity and to guide the design of new analogues. nih.govnih.gov

A 3D-QSAR study on isoxazole derivatives targeting the farnesoid X receptor (FXR) yielded robust CoMFA and CoMSIA models with strong predictive ability. nih.gov The contour maps generated from these models provided key insights:

Hydrophobicity: The presence of hydrophobic groups at certain positions was crucial for agonistic activity. nih.gov

Electrostatics: Electronegative groups at other specific locations were shown to be favorable for activity. nih.gov

These models allow for the virtual screening and prediction of the activity of newly designed compounds before their synthesis, streamlining the drug discovery process. nih.gov For example, in the design of isoxazoline-based insecticides targeting GABA receptors, a CoMFA model was used to guide the splicing of bioactive fragments to create novel potent compounds. nih.gov

The statistical validation of these models is crucial, as shown in the table below for a representative study.

| Model | q² (Cross-validation) | r² (Non-cross-validation) | r²_pred (External validation) |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

| Data from a 3D-QSAR study on isoxazole derivatives. nih.gov |

Rational Design and Synthesis of Novel Analogues for Enhanced Specificity or Potency

Rational drug design utilizes the understanding of SAR and molecular modeling to create new molecules with improved characteristics. rsc.orgrsc.orgnih.gov The development of isoxazole-based compounds is often guided by a deep understanding of the target's binding site and the pharmacophoric requirements for activity. nih.gov

An excellent example is the rational design of potent GABA(A) antagonists from an agonist template. nih.gov Based on a pharmacophore model suggesting a cavity near the C4 position of the 3-isoxazolol ring in the agonist 4-PIOL, researchers systematically synthesized analogues with bulky substituents at this position. This led to the successful development of compounds like the 2-naphthylmethyl analogue, which showed a dramatic increase in affinity and potent antagonist activity, validating the design hypothesis. nih.gov

The process typically involves:

Pharmacophore Modeling: Identifying the key functional groups and their spatial arrangement required for biological activity.

SAR-Guided Modification: Using existing SAR data to propose modifications that are likely to enhance desired properties (e.g., adding hydrophobic groups to interact with a known hydrophobic pocket). nih.govnih.gov

Computational Analysis: Employing QSAR and molecular docking to predict the affinity and binding mode of designed analogues, prioritizing the most promising candidates for synthesis. nih.govnih.gov

Targeted Synthesis: Efficiently synthesizing the designed molecules, often leveraging modern synthetic methodologies for isoxazole ring construction. nih.govrsc.org

This iterative cycle of design, synthesis, and testing allows for the progressive refinement of lead compounds, ultimately yielding novel analogues with enhanced potency, greater selectivity for receptor subtypes, or improved pharmacokinetic profiles. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, to the binding site of a target protein. This technique is fundamental in structure-based drug design for screening virtual libraries and prioritizing compounds for experimental testing.

Given the structural similarity of isoxazole-containing propionic acid derivatives to the neurotransmitter glutamate (B1630785), a primary biological target for docking studies is the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a key ionotropic glutamate receptor in the central nervous system. nih.govresearchgate.netwikipedia.org Molecular docking simulations of this compound into the ligand-binding domain of the AMPA receptor can reveal crucial information about its potential as an agonist or antagonist.

The docking process would involve preparing the 3D structure of the compound and the crystal structure of the target receptor (e.g., from the Protein Data Bank). The simulation then places the ligand into the active site of the protein, and a scoring function estimates the binding affinity (e.g., in kcal/mol). The results would highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group on the isoxazole (B147169) ring and the carboxylic acid group of the propionic acid chain are predicted to be key interaction points, likely forming hydrogen bonds with polar amino acid residues in the AMPA receptor's binding pocket. nih.gov

Table 1: Predicted Interactions from Molecular Docking of this compound with an AMPA Receptor.

| Molecular Feature of Ligand | Potential Interacting Residue in Target | Type of Interaction |

|---|---|---|

| Carboxylic Acid Group | Arginine, Lysine | Hydrogen Bond, Salt Bridge |

| Isoxazole Ring Nitrogen | Serine, Threonine | Hydrogen Bond |

| Isoxazole Ring Oxygen | Backbone NH groups | Hydrogen Bond |

| Propionate Chain | Leucine, Valine | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze the conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy. orientjchem.orgtandfonline.com

For the complex of this compound and its target receptor (e.g., the AMPA receptor), an MD simulation would be performed over a timescale of nanoseconds to microseconds. The simulation would reveal how the ligand settles into the binding pocket and how the protein structure adapts to accommodate it. Key analyses from the simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond persistence over the simulation time. johnshopkins.edu These simulations can confirm if the initial binding pose predicted by docking is stable and provide insights into the dynamic nature of the interactions that govern the biological activity of the compound. orientjchem.org

Quantum Chemical Calculations (e.g., analysis of electrostatic potential, rotational energy barriers, electronic properties)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule in detail. scbt.com These methods provide insights into molecular geometry, charge distribution, and chemical reactivity, which are crucial for understanding ligand-receptor interactions at a fundamental level.

For this compound, quantum chemical calculations can be used to:

Analyze the Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govmdpi.com This is critical for predicting non-covalent interactions; for instance, the negative potential around the oxygen and nitrogen atoms of the isoxazole ring indicates their role as hydrogen bond acceptors. nih.gov

Determine HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. scbt.com

Calculate Rotational Energy Barriers: These calculations can determine the energy required to rotate specific bonds within the molecule, providing information about its conformational flexibility. The flexibility of the propionic acid side chain is a key determinant of how the molecule can adapt its shape to fit into a protein's binding site.

Table 2: Electronic Properties of Isoxazole Derivatives from Quantum Chemical Calculations.

| Property | Significance | Typical Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | Predicting reaction mechanisms |

| Molecular Electrostatic Potential | Shows charge distribution and predicts interaction sites | Guiding docking studies |

| Dipole Moment | Measures molecular polarity | Predicting solubility and permeability |

De Novo Drug Design Approaches based on Isoxazole Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or a fragment. The isoxazole ring present in this compound is an excellent starting scaffold for such approaches due to its proven success in medicinal chemistry. nih.govresearchgate.netontosight.ai

Using the structure of this compound as a template, de novo design algorithms can explore chemical space by systematically adding, removing, or substituting functional groups. The goal is to design new molecules that retain the key binding features of the parent compound while improving properties like potency, selectivity, or pharmacokinetic profiles. For example, an algorithm could suggest modifications to the propionic acid chain or add substituents to the isoxazole ring to optimize interactions with a specific target, such as creating derivatives with enhanced affinity for a particular subtype of glutamate receptors.

Pharmacophore Modeling for Target-Specific Ligand Identification

Pharmacophore modeling is a ligand-based drug design technique used when the 3D structure of the biological target is unknown or when researchers want to find compounds with similar biological activity but different chemical scaffolds. A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific target.

A pharmacophore model can be generated based on the structure of this compound and other known active molecules. The model would define the spatial arrangement of essential features, such as hydrogen bond donors (e.g., the hydroxyl group), hydrogen bond acceptors (e.g., the isoxazole nitrogen and oxygen), and hydrophobic regions. This 3D pharmacophore query can then be used to screen large chemical databases to identify novel compounds that match the model and are therefore likely to exhibit similar biological activity. This approach is highly effective for identifying structurally diverse hits that may have advantages over the original lead compound.

Analytical Methodologies for Research Applications

Development of Robust Separation Techniques for Biological and Chemical Matrices (e.g., HPLC-UV/DAD for qualitative and quantitative analysis)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a cornerstone technique for the separation and quantification of 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

The polarity of this compound, conferred by the carboxylic acid and hydroxyl groups, makes reversed-phase HPLC the most suitable approach. In this mode, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. The retention of the compound can be finely tuned by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Given the acidic nature of the propionic acid moiety, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. Operating at a pH below the pKa of the carboxylic acid (typically around 4-5) ensures the compound is in its neutral, protonated form, which enhances its retention on the reversed-phase column. Acidic modifiers such as formic acid, acetic acid, or trifluoroacetic acid are commonly added to the mobile phase at low concentrations (e.g., 0.1%) for this purpose.

UV detection is well-suited for this compound due to the presence of the isoxazole (B147169) ring, which is a chromophore. The maximum absorption wavelength (λmax) for isoxazole derivatives can vary depending on the substitution pattern and the solvent, but they generally exhibit absorbance in the low UV region (around 210-280 nm) researchgate.netresearchgate.net. A DAD detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which aids in peak purity assessment and compound identification. For quantitative analysis, a single wavelength corresponding to a high absorbance value is selected for monitoring.

A hypothetical HPLC-UV/DAD method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV/DAD at 220 nm |

Method validation for such an assay would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. For a similar compound, Hymexazol (3-Hydroxy-5-methylisoxazole), a mixed-mode stationary phase column has been successfully used for its analysis, demonstrating the versatility of HPLC methods for isoxazole derivatives sielc.com.

Mass Spectrometry-Based Methods for Identification and Quantification in Complex Research Samples (e.g., LC-MS, GC-MS/MS)

For highly sensitive and specific detection and quantification of this compound, particularly at low concentrations in complex biological matrices like plasma or urine, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.

The compound's polarity and thermal lability make it amenable to electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the presence of the acidic carboxylic acid group, negative ion mode ESI is often preferred for this class of compounds as it readily forms a stable [M-H]⁻ ion. A recent study on a new isoxazole derivative utilized HPLC-MS/MS for pharmacokinetic analysis in rat blood, highlighting the suitability of this technique vedomostincesmp.ru.

In tandem mass spectrometry (MS/MS), the precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and then fragmented to produce characteristic product ions. This process, known as a transition, is highly specific to the analyte's structure. Monitoring one or more of these transitions in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix.

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 156.03 (for [M-H]⁻) |

| Product Ion (Q3) - Transition 1 | Hypothetical: m/z 112.04 (Loss of CO₂) |

| Product Ion (Q3) - Transition 2 | Hypothetical: m/z 84.02 (Cleavage of side chain) |

| Collision Energy | To be optimized |

Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for polar and non-volatile compounds like this compound unless a derivatization step is employed to increase volatility and thermal stability. Derivatization, for example by silylation, converts the polar hydroxyl and carboxylic acid groups into less polar silyl (B83357) ethers and esters, respectively. While this adds a step to the sample preparation, it can result in excellent chromatographic separation and sensitive detection.

Optimized Sample Preparation Strategies for Research Applications (e.g., liquid-liquid extraction, solid-phase extraction)

Effective sample preparation is paramount for obtaining reliable analytical data, as it serves to remove interfering substances from the matrix and concentrate the analyte of interest. The choice of sample preparation technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method. For a polar and acidic compound like this compound in biological fluids, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common strategies rsc.org.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. To extract an acidic compound like this compound from an aqueous biological sample (e.g., plasma, urine), the pH of the sample is adjusted to be acidic (e.g., pH 2-3). This protonates the carboxylic acid group, making the compound more neutral and thus more soluble in a moderately polar organic solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol. After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE. For this compound, several SPE sorbents could be employed:

Reversed-Phase SPE: Sorbents like C18 or polymeric materials can retain the compound from an aqueous sample. The sample is loaded, followed by a wash with a weak organic solvent to remove polar interferences, and then the analyte is eluted with a stronger organic solvent like methanol or acetonitrile.

Ion-Exchange SPE: Anion-exchange sorbents can be used to retain the negatively charged carboxylate group of the analyte at a neutral or slightly basic pH. After loading the sample, the sorbent is washed to remove neutral and basic interferences. The analyte is then eluted by changing the pH to protonate the carboxylic acid or by using a high ionic strength buffer.

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities, offering enhanced selectivity for the extraction of charged compounds from complex matrices.

The following table provides a general comparison of LLE and SPE for the extraction of this compound.

| Technique | General Procedure | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | 1. Acidify aqueous sample. 2. Extract with an immiscible organic solvent. 3. Evaporate and reconstitute. | Inexpensive, simple. | Can be labor-intensive, may form emulsions, uses larger solvent volumes. |

| Solid-Phase Extraction (SPE) | 1. Condition sorbent. 2. Load sample. 3. Wash away interferences. 4. Elute analyte. | High recovery and selectivity, easily automated, cleaner extracts. | Higher cost per sample, requires method development. |

Future Research Directions and Emerging Areas

Exploration of New Pharmacological Targets beyond Excitatory Amino Acid Receptors

While the interaction of isoxazole-containing compounds with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is well-documented, the broader pharmacological landscape of the isoxazole (B147169) scaffold remains a fertile ground for discovery. nih.govresearchgate.netwikipedia.org The structural features of the isoxazole ring, such as its ability to participate in hydrogen bonding and other molecular interactions, make it a versatile pharmacophore for a variety of biological targets. mdpi.com

Future research will likely focus on screening 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid and its analogues against a diverse array of enzymes and receptors implicated in other disease pathways. The broader class of isoxazole derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting that this specific compound may also possess activities beyond the central nervous system. nih.govresearchgate.netnih.gov For instance, certain isoxazole derivatives have been investigated as inhibitors of enzymes like p38α MAP kinase or as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR), highlighting the therapeutic versatility of this heterocyclic core. nih.gov Systematic screening of this propionic acid derivative against such targets could unveil previously unknown mechanisms of action and therapeutic possibilities.

Table 1: Potential Pharmacological Target Classes for Isoxazole Derivatives

| Target Class | Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Kinases (e.g., p38α MAP, FLT3) | Inflammation, Cancer | Isoxazole core can act as a scaffold for kinase inhibitors. nih.gov |

| Nuclear Receptors | Metabolic Diseases, Cancer | Versatile structure for designing receptor modulators. |

| Ion Channels (non-glutamate) | Pain, Cardiovascular Disease | Potential for novel channel modulation based on heterocyclic structure. |

| G-Protein Coupled Receptors (GPCRs) | Various | The scaffold is suitable for developing ligands with specific receptor affinity. |

Application in Novel Preclinical Disease Models and Therapeutic Areas

Building on the exploration of new targets, a significant future direction involves testing this compound in a wider range of preclinical disease models. While its effects in neurological models are established, its potential in areas such as oncology, immunology, and infectious diseases is largely unexplored.

For example, given the observed anti-inflammatory properties of some aryl propionic acid and isoxazole derivatives, this compound could be evaluated in models of chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. orientjchem.org Similarly, the anticancer activity noted in other isoxazole-containing molecules warrants investigation of this compound in various cancer cell lines and corresponding xenograft models. nih.gov Research into fluorophenyl-isoxazole-carboxamide derivatives as modulators of AMPA receptors in Parkinson's disease models also opens avenues for exploring related compounds in neurodegenerative disorders beyond excitotoxicity. researchgate.net

Development of Advanced Synthetic Methodologies for Enantiomerically Pure this compound and its Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of advanced, efficient, and stereoselective synthetic methods is paramount for producing enantiomerically pure this compound. Modern synthetic chemistry offers a toolkit of powerful techniques to achieve this.

Future research in this area will likely focus on:

Asymmetric Catalysis: Utilizing chiral catalysts to guide the formation of the desired enantiomer, minimizing waste and improving yield.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents, such as deep eutectic solvents or ionic liquids, to create more sustainable synthetic routes. nih.gov

Flow Chemistry: Using continuous flow reactors to enhance reaction efficiency, safety, and scalability.

Novel Cycloaddition Strategies: Refining the classic 1,3-dipolar cycloaddition reactions used to form the isoxazole ring to achieve higher regioselectivity and stereocontrol. mdpi.com

These advanced methodologies will not only facilitate the production of the parent compound but also enable the efficient synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate "omics" technologies. nih.gov These high-throughput methods allow for a global analysis of molecular changes within a biological system, offering unbiased insights into a compound's mechanism of action. nih.gov

Genomics and Transcriptomics: Can identify changes in gene expression patterns in response to the compound, revealing the cellular pathways it modulates.

Proteomics: Provides a snapshot of the proteins whose expression levels or post-translational modifications are altered, helping to pinpoint direct and indirect drug targets.

Metabolomics: Analyzes changes in the profiles of small-molecule metabolites, offering a functional readout of the compound's impact on cellular physiology.

By applying these technologies, researchers can move beyond a single-target perspective and build a comprehensive network-level understanding of how this compound influences cellular function. mdpi.com This approach is critical for identifying novel biomarkers of drug response and uncovering potential off-target effects.

Collaborative Research and Data Sharing Initiatives in Isoxazole Chemistry

The complexity of modern drug discovery and chemical biology necessitates a collaborative approach. Future progress in understanding and applying this compound and other isoxazoles will be significantly enhanced by collaborative research and data-sharing initiatives.

Establishing open-access databases for isoxazole derivatives, including their synthetic routes, spectral data, and biological activity profiles, can accelerate research by preventing the duplication of efforts and fostering new collaborations. Consortia involving academic institutions, pharmaceutical companies, and non-profit organizations can pool resources and expertise to tackle complex challenges, from developing novel synthetic methods to conducting large-scale preclinical trials. These initiatives foster a more integrated and efficient research ecosystem, ultimately speeding up the translation of basic scientific discoveries into tangible therapeutic benefits. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis often involves multi-step heterocyclic reactions. A common approach includes coupling isoxazole precursors with propionic acid derivatives via nucleophilic substitution or cycloaddition reactions. For purity optimization, column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (using ethanol/water mixtures) are effective. Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) is critical .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR in DMSO-d6 to confirm the hydroxyl and isoxazole ring protons/carbons.

- FTIR : Peaks at ~3400 cm (O-H stretch) and 1650 cm (C=N/C-O of isoxazole).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen to determine decomposition points .

Q. What are the key solubility and storage considerations for this compound?

- Methodological Answer : The compound is polar due to the hydroxyl and carboxylic acid groups. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at pH >5 (deprotonated carboxylate form). Store at -20°C under inert gas (argon) to prevent oxidation of the isoxazole ring. Stability studies recommend periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as receptor binding vs. metabolic interference?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., -AMPA for glutamate receptor binding) to confirm direct interactions .

- Metabolic Profiling : Employ LC-MS/MS to identify metabolites in cell lysates or microsomal incubations. Compare results with computational predictions (e.g., Schrödinger’s Metabolite Predictor) to distinguish off-target effects .

Q. What computational strategies are effective for modeling the compound’s interaction with enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., glutamate receptors from PDB) to predict binding poses.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Validate with free-energy perturbation (FEP) calculations .

Q. How can isotopic labeling (e.g., , ) be applied to study the compound’s metabolic pathways in vitro?

- Methodological Answer : Synthesize labeled analogs via -enriched propionic acid precursors or -modified isoxazole rings. Use isotope tracing with LC-HRMS to track incorporation into metabolic intermediates (e.g., TCA cycle metabolites). Pair with flux balance analysis (FBA) models to quantify pathway utilization .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC/EC) using nonlinear regression (GraphPad Prism). For high-throughput screens, apply Bayesian hierarchical models to account for plate-to-plate variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers design experiments to differentiate between autoxidation and enzymatic degradation of the compound?

- Methodological Answer :

- Control Experiments : Incubate the compound in buffer (pH 7.4) with/without NADPH (for cytochrome P450 activity) and antioxidants (e.g., ascorbate).

- Analytical Workflow : Monitor degradation via UPLC-UV at 254 nm. Identify oxidation products using high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro